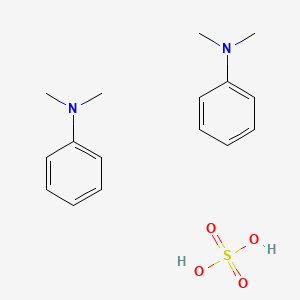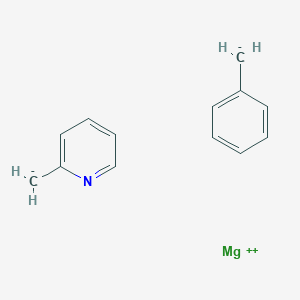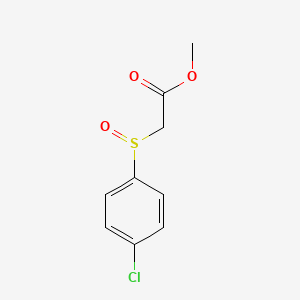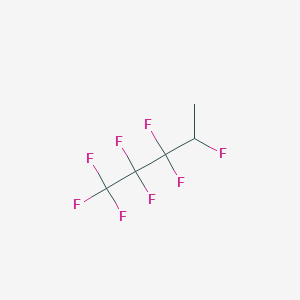![molecular formula C4H8N2O B14464676 N-[(E)-(Dimethylamino)methylidene]formamide CAS No. 67200-08-2](/img/structure/B14464676.png)
N-[(E)-(Dimethylamino)methylidene]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(Dimethylamino)methylidene]formamide is an organic compound with the molecular formula C4H8N2O. It is a derivative of formamide, where the hydrogen atom is replaced by a dimethylamino group. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(E)-(Dimethylamino)methylidene]formamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(Dimethylamino)methylidene]formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted formamides. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(Dimethylamino)methylidene]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-[(E)-(Dimethylamino)methylidene]formamide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electrons, making the compound reactive towards electrophiles. Conversely, the formamide group can accept electrons, making it reactive towards nucleophiles. This dual reactivity allows it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the methylene group.
N,N-Dimethylacetamide: Similar but has an acetyl group instead of a formyl group.
N,N-Dimethylmethanamide: Similar but has a methanamide group.
Uniqueness
N-[(E)-(Dimethylamino)methylidene]formamide is unique due to its specific reactivity profile, which allows it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable compound in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
67200-08-2 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
N-(dimethylaminomethylidene)formamide |
InChI |
InChI=1S/C4H8N2O/c1-6(2)3-5-4-7/h3-4H,1-2H3 |
InChI-Schlüssel |
KZQIDLFHPVGZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)


